卡马西平杂质 4

描述

科学研究应用

Pharmaceutical Analysis and Quality Control

Carbamazepine Impurity 6 is an organic impurity that can be present in bulk forms of carbamazepine as well as in pharmaceutical formulations. Ensuring the purity, strength, and stability of carbamazepine is crucial for safe and effective therapy. The United States Pharmacopeia (USP) sets strict standards for impurity levels, with a maximum limit of 0.2% for any individual impurity and 0.5% for the total of all impurities relative to the active pharmaceutical ingredient. Analytical methods, such as high-performance liquid chromatography (HPLC), are used to assess drug quality and impurity profiles .

Method Development and Validation

Researchers use Carbamazepine Impurity 6 as a test compound during method development and validation. By optimizing separation conditions (e.g., column type, mobile phase composition, gradient elution), scientists can achieve accurate quantification and robustness. The Thermo Scientific Accela UHPLC system, coupled with Hypersil GOLD CN columns, provides enhanced resolution and sensitivity, eliminating the need for ion-pairing agents .

Environmental Impact

Understanding the environmental fate of Carbamazepine Impurity 6 is crucial. Researchers study its persistence, degradation pathways, and potential ecological effects. Environmental monitoring ensures its safe disposal.

These applications highlight the significance of studying Carbamazepine Impurity 6 in various scientific contexts. If you need further details or additional fields, feel free to ask

安全和危害

作用机制

Target of Action

Carbamazepine impurity 6, also known as Carbamazepine Impurity 4, primarily targets the sodium channels in the body . These channels play a crucial role in the generation and conduction of action potentials, which are essential for the normal functioning of many bodily systems, including the nervous system .

Mode of Action

Carbamazepine impurity 6 interacts with its targets by binding deferentially to voltage-gated sodium channels in their inactive conformation . This interaction results in the inhibition of sodium channel firing , which in turn helps in controlling seizure activity .

Biochemical Pathways

The biochemical pathways affected by Carbamazepine impurity 6 involve the metabolism of the drug . The compound is metabolized by cytochromes P450 (CYP2B6 and CYP2C8) . The formation of 2- and 3-hydroxycarbamazepine, metabolites that may serve as precursors in the formation of protein-reactive metabolites, is a key part of this pathway .

Pharmacokinetics

The pharmacokinetics of Carbamazepine impurity 6 involves its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized by cytochromes P450, specifically CYP2B6 and CYP2C8

Result of Action

The molecular and cellular effects of Carbamazepine impurity 6’s action primarily involve the reduction of seizure activity . By inhibiting sodium channel firing, the compound helps control seizure activity, which is beneficial in conditions like epilepsy .

Action Environment

The action, efficacy, and stability of Carbamazepine impurity 6 can be influenced by various environmental factors. For instance, the presence of other impurities in various forms may reduce the efficacy and increase the side effects . Furthermore, the compound’s action can be affected by the presence of certain preservatives in oral suspensions, such as methylparaben, propylparaben, and sorbic acid .

属性

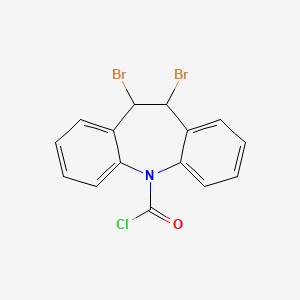

IUPAC Name |

5,6-dibromo-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br2ClNO/c16-13-9-5-1-3-7-11(9)19(15(18)20)12-8-4-2-6-10(12)14(13)17/h1-8,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIGUCCPGWDDML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)Cl)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br2ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbamazepine impurity 6 | |

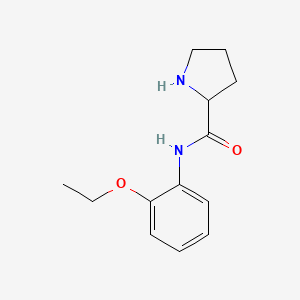

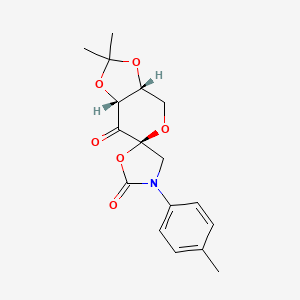

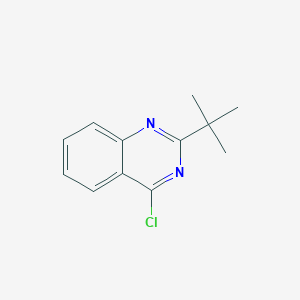

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

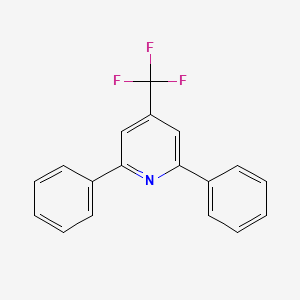

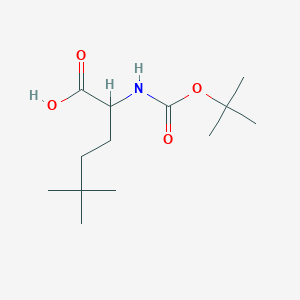

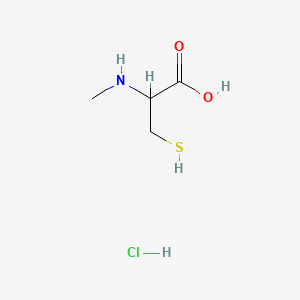

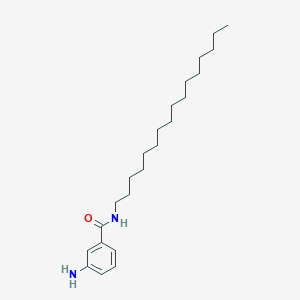

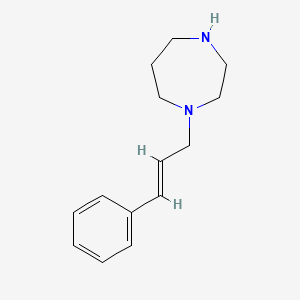

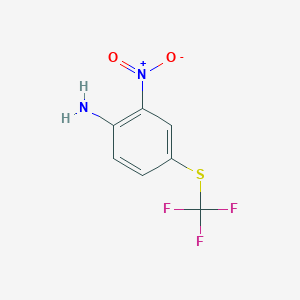

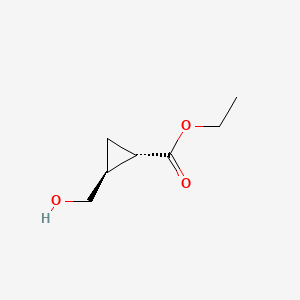

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3135708.png)

![methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3135730.png)

![2-N,2-N',7-N,7-N'-Tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B3135756.png)

![3-([1,1'-Biphenyl]-3-yl)propanoic acid](/img/structure/B3135783.png)